REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[Cl:10][CH2:11][C:12](O)=[O:13]>C1COCC1>[Cl:10][CH2:11][C:12]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=1)=[O:13]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
|
Details
|
to the concentrate was added ethyl acetate, (100 mL)
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Type
|
WASH
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Details
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The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate (50 mL, 20 mL×2), saturated sodium chloride solution (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
successively, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrate was added diisopropyl ether (30 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
The precipitates were washed with diisopropyl ether (10 mL×3)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |